

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG2-Maleimide

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Compound of Interest		
Compound Name:	DBCO-NHCO-PEG2-maleimide	
Cat. No.:	B8103899	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic agents, and research tools. **DBCO-NHCO-PEG2-maleimide** is a heterobifunctional linker that facilitates a two-step protein labeling strategy. This linker contains a maleimide group that selectively reacts with free sulfhydryl groups on cysteine residues within a protein, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for a subsequent, highly specific and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[1][2][3] This copper-free click chemistry is ideal for biological applications as it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][4][5]

The polyethylene glycol (PEG) spacer (PEG2) enhances the solubility and flexibility of the linker and the resulting conjugate, which can help to minimize steric hindrance and reduce aggregation.[6][7] This two-step approach provides a powerful method for attaching a wide variety of molecules, such as fluorescent dyes, imaging agents, or drug molecules, to proteins in a precise and controlled manner.

Principle of the Method



The protein labeling process using **DBCO-NHCO-PEG2-maleimide** involves two key chemical reactions:

- Maleimide-Thiol Conjugation: The maleimide group reacts with the thiol group of a cysteine residue on the protein surface via a Michael addition reaction.[8] This reaction is highly selective for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[8][9][10]
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-labeled protein reacts with an azide-functionalized molecule of interest. This reaction is driven by the ring strain of the cyclooctyne, forming a stable triazole linkage without the need for a metal catalyst.[1][3]

Experimental Protocols

Part 1: Labeling of Protein with DBCO-NHCO-PEG2-Maleimide

This protocol outlines the steps for conjugating the maleimide group of the linker to cysteine residues on a target protein.

Materials Required:

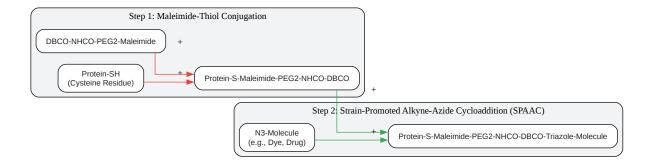
- Protein of interest (containing at least one surface-accessible cysteine residue)
- DBCO-NHCO-PEG2-maleimide
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[11][12]
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.[11][12][13]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][12]
- Quenching Reagent (optional): e.g., L-cysteine or β-mercaptoethanol
- Purification system: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[11][12][14]



Experimental Workflow Diagram:







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